Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Overview
Description
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is an organosilicon compound with the empirical formula C20H32Si and a molecular weight of 300.55 g/mol . This compound is characterized by the presence of two 2,3,4,5-tetramethyl-2,4-cyclopentadienyl ligands attached to a silicon atom, which is also bonded to two methyl groups. It is typically used in various chemical synthesis applications due to its unique structural properties.
Preparation Methods
The synthesis of Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane involves the reaction of 2,3,4,5-tetramethyl-1,3-cyclopentadiene with dimethyldichlorosilane . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2C9H12+SiCl2(CH3)2→C20H32Si+2HCl
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert it into silane derivatives.
Substitution: It can undergo substitution reactions where the methyl groups or the cyclopentadienyl ligands are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a ligand in coordination chemistry.
Biology: Its derivatives are explored for potential biological activities and as tools in biochemical research.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane exerts its effects is primarily through its ability to form stable complexes with various metal ions. The cyclopentadienyl ligands provide a stable environment for metal coordination, which can influence the reactivity and stability of the resulting complexes. These interactions are crucial in catalysis and material science applications.
Comparison with Similar Compounds
Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane can be compared with other similar organosilicon compounds, such as:
Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: This compound has one additional methyl group attached to the silicon atom, which can influence its reactivity and applications.
Dimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: Similar in structure but with different substitution patterns, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific ligand arrangement, which provides distinct steric and electronic properties beneficial in various chemical processes.
Properties
IUPAC Name |
dimethyl-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32Si/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8/h19-20H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFFKHWCLRFAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C)(C)C2C(=C(C(=C2C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345051 | |
Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89597-05-7 | |
Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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